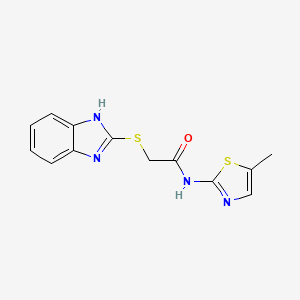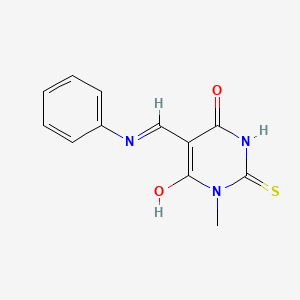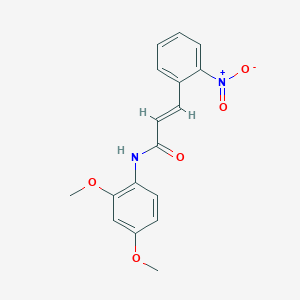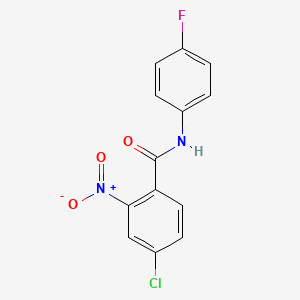
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine, also known as BAMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BAMC is a derivative of the natural product harmine, which has been found to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways in cells. For example, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a variety of biochemical and physiological effects. Studies have shown that (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of cancer cells. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is that it is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a broad range of biological activities, making it a promising candidate for drug development. However, one of the limitations of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, more research is needed to understand the potential side effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and its long-term safety.
Orientations Futures
There are many potential future directions for research on (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine. One area of research could be to further explore its potential applications in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and to optimize its biological activity. Finally, more research is needed to understand the potential side effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and its long-term safety, which will be important for its future use in drug development.
Méthodes De Synthèse
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine can be synthesized through a simple two-step process starting with harmine. The first step involves the reaction of harmine with 5-bromo-2-methoxybenzyl chloride to form (5-bromo-2-methoxybenzyl)harmine. The second step involves the reaction of (5-bromo-2-methoxybenzyl)harmine with 3-chloro-2-methylphenylamine to form (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed through NMR and HPLC analysis.
Applications De Recherche Scientifique
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a variety of potential applications in medicinal chemistry. One of the most promising areas of research is in the treatment of cancer. Studies have shown that (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Other potential applications of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the treatment of infectious diseases, such as malaria and tuberculosis.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO/c1-10-13(17)4-3-5-14(10)18-9-11-8-12(16)6-7-15(11)19-2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHXXYYGXIOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)





methanone](/img/structure/B5875474.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
